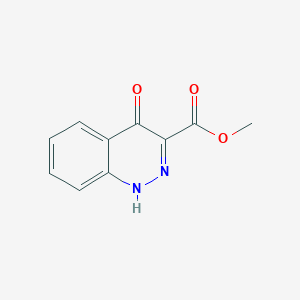

Methyl 4-hydroxycinnoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-1H-cinnoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNSWWNJUGEWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730738 | |

| Record name | Methyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17762-13-9 | |

| Record name | Methyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 4-hydroxycinnoline-3-carboxylate typically involves:

- Formation of a substituted cinnoline ring system.

- Introduction of the hydroxy group at the 4-position.

- Carboxylation at the 3-position followed by methyl esterification.

These steps often require careful selection of starting materials, reagents, and reaction conditions to achieve high regioselectivity and yield.

Preparation via Cyclization of Substituted Aromatic Precursors

A prominent approach involves the cyclization of appropriately substituted aromatic compounds bearing amino and carboxyl functionalities. For example, derivatives of 2-aminobenzoic acids or their esters can be transformed into hydroxycinnoline carboxylates through intramolecular cyclization under acidic or basic conditions.

- The cyclization is often promoted by heating in polar aprotic solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or N-methylpyrrolidone.

- Temperatures range broadly from 60 °C up to 300 °C, with optimal yields typically obtained between 80-180 °C.

- Acid catalysis (e.g., p-toluenesulfonic acid) can assist in ring closure and esterification steps.

Specific Method: Acylmalonate Route and Cyclization

One documented method involves the acylation of diethyl malonate with substituted benzoyl halides to form acylmalonic esters, which then undergo cyclization to form the heterocyclic core.

- Acylation of diethyl malonate with benzoyl halides in the presence of magnesium ethylate.

- Cyclization of the resulting acylmalonate esters under controlled heating.

- Purification via precipitation and recrystallization from methanol-water mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxycinnoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated cinnoline derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of 4-hydroxycinnoline-3-carboxylate exhibit promising antiviral activity, particularly against Hepatitis B Virus (HBV). A study demonstrated that methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives showed high inhibition of HBV replication in vitro at a concentration of 10 µM. The molecular docking simulations suggested these compounds could act as potent inhibitors of HBV replication by interacting with viral proteins involved in the replication process .

Antibacterial Activity

The compound also shows antibacterial properties. The presence of the hydroxyl group in the 4-position of the quinoline structure enhances its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism suggests that methyl 4-hydroxycinnoline-3-carboxylate derivatives could serve as effective quinolone antibiotics .

Anticancer Activity

this compound has been investigated for its anticancer potential. Studies suggest that it can inhibit the formation of c-Myc/Max/DNA complexes, which are crucial for cancer cell proliferation. This inhibition may lead to reduced tumor growth and offers a pathway for developing new anticancer therapies .

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves several key steps:

- Alkylation Reactions : The compound can undergo alkylation to form various derivatives, which can enhance its biological activity. For instance, alkylation with methyl iodide (CH₃I) has been shown to yield both O- and N-methylated products with significant yields .

- One-Pot Synthesis : A novel one-pot synthesis method has been developed for creating methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate through the condensation of methyl isothiocyanatobenzoate and methyl malonate. This method simplifies the synthesis process and increases efficiency .

Case Study 1: Antiviral Activity Against Hepatitis B Virus

A detailed study evaluated the antiviral activity of various derivatives of this compound against HBV. The results indicated that specific structural modifications significantly enhanced antiviral efficacy. The study employed both theoretical molecular docking and experimental validation, confirming the potential of these compounds as therapeutic agents against HBV infection .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound derivatives. The study revealed that these compounds effectively inhibited a range of bacterial strains by targeting DNA gyrase. The results support further exploration into their use as novel antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl 4-hydroxycinnoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations: Quinoline Derivatives

Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate ():

- Core Structure: Dihydroquinoline (partially saturated ring) with a thioxo (C=S) group at position 2.

- The dihydroquinoline core reduces aromaticity, altering electronic properties and reactivity. Crystallographic studies reveal distinct hydrogen-bonding patterns due to sulfur’s larger atomic radius and polarizability .

Heterocyclic Core Differences

Ester Group Comparisons

Physicochemical Properties

- Solubility: The 4-hydroxy group in methyl 4-hydroxyquinoline-3-carboxylate enhances water solubility compared to non-hydroxylated analogs (e.g., methyl quinoline-3-carboxylate) .

- Stability: Aromatic esters (e.g., cinnoline/quinoline derivatives) exhibit greater thermal stability than aliphatic esters due to resonance stabilization of the ester group .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 4-hydroxycinnoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized using various methodologies, including:

- Condensation Reactions : Utilizing aromatic aldehydes and carboxylic acids in the presence of acid catalysts.

- Alkylation : Methylation reactions using methyl iodide as a methylating agent in the presence of bases such as triethylamine .

Antiviral Activity

This compound has been shown to exhibit potent antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that at a concentration of 10 µM, the compound significantly inhibited HBV replication. Molecular docking simulations suggest that it interacts effectively with viral proteins, potentially blocking their function .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been determined, showcasing its potential as an antibacterial agent. For instance, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

- Hepatitis B Virus Inhibition :

- Cytotoxicity Assessment :

-

Structure-Activity Relationship (SAR) :

- Research involving structural modifications revealed that specific substituents on the aromatic ring significantly influenced biological activity. For example, compounds with electron-donating groups showed enhanced antiviral and antibacterial activities compared to those with electron-withdrawing groups .

Table 1: Biological Activity Summary of this compound Derivatives

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Methyl 4-hydroxycinnoline-3-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves esterification and coupling reactions. For example, esterification of 4-hydroxycinnoline-3-carboxylic acid with methanol under acidic conditions, followed by purification via column chromatography. Purity validation requires NMR (for structural confirmation) and HPLC (for quantification of impurities ≥95%). Cross-referencing with X-ray crystallography (e.g., SHELXL refinement ) ensures structural integrity. Note that reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products.

Q. How can crystallographic data for this compound be rigorously validated?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL ) for refinement, ensuring residuals (R-factors) meet IUCr standards (<5% for high-resolution data). Validate hydrogen bonding and torsional angles using Mercury CSD 2.0 , which interfaces with the Cambridge Structural Database (CSD) to compare against known analogs. Structure validation tools like PLATON should flag outliers in bond lengths/angles.

Q. What spectroscopic techniques are critical for characterizing this compound’s stability in solution?

- Methodological Answer : Employ temperature-dependent -NMR to monitor degradation (e.g., ester hydrolysis or hydroxyl group oxidation). UV-Vis spectroscopy can track solubility-dependent aggregation. For solid-state stability, pair differential scanning calorimetry (DSC) with powder X-ray diffraction (PXRD) to detect polymorphic transitions.

Advanced Research Questions

Q. How can ring puckering in the cinnoline core be quantified to correlate with biological activity?

- Methodological Answer : Apply Cremer-Pople puckering parameters to crystallographic data. For the bicyclic cinnoline system, define a reference plane using least-squares fitting of atomic coordinates. Calculate amplitude () and phase () angles to classify puckering modes. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can further explore conformational flexibility in solution.

Q. How should researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). For structural discrepancies, re-refine deposited crystallographic data (e.g., using SHELXL ) to check for overfitting. Compare electron density maps (via Olex2 or Coot) to confirm ligand placement. Statistical meta-analysis of published IC values can identify outliers due to assay variability.

Q. What computational strategies are effective for predicting intermolecular interactions in cocrystals of this compound?

- Methodological Answer : Use Mercury’s "Packing Similarity" tool to analyze crystal packing motifs. Density Functional Theory (DFT) calculations (e.g., Gaussian09) can model hydrogen-bonding energies between the hydroxyl/carboxylate groups and coformers. Pair this with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., O–H···O vs. C–H···π).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.